1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound features a phenylsulfanyl group attached to the fourth position of the pyrrole ring, along with two methyl groups at the first and second positions and a carboxylic acid group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethylpyrrole with phenylsulfanyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Base: Triethylamine or sodium hydride
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of 1,2-Dimethyl-4-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid
Reduction: Formation of 1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-methanol
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical interactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Phenylsulfanyl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups, affecting its steric and electronic properties.
1,2-Dimethyl-4-(phenylsulfonyl)-1H-pyrrole-3-carboxylic acid: Contains a sulfonyl group instead of a sulfanyl group, leading to different oxidation states and reactivity.
Uniqueness
1,2-Dimethyl-4-(phenylsulfanyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
112799-30-1 |
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Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1,2-dimethyl-4-phenylsulfanylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-12(13(15)16)11(8-14(9)2)17-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) |
InChI Key |
YANKXEKCPMUQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C)SC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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